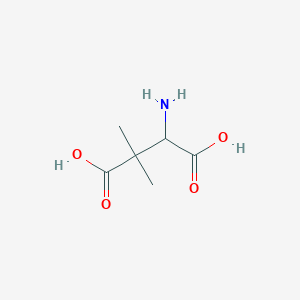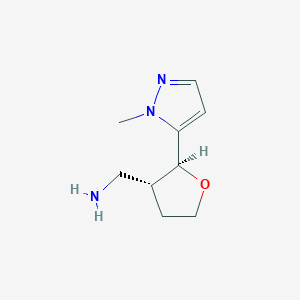
3-Amino-2,2-dimethylbutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethylbutanedioic acid is an organic compound with the molecular formula C6H11NO4 It is a derivative of butanedioic acid, featuring an amino group and two methyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylbutanedioic acid can be achieved through several methods. One common approach involves the esterification of hydroxymethyl trimethylacetic acid, followed by protection and ammonolysis to yield the desired product . This method is advantageous due to its reasonable route, ease of obtaining raw materials, low cost, high yield, and simplicity of operation.
Industrial Production Methods
For industrial production, the preparation method described above is scalable and meets the requirements for large-scale synthesis. The use of readily available raw materials and straightforward reaction conditions makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, amides, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-2,2-dimethylbutanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylbutanedioic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active compounds. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbutanedioic acid: This compound is structurally similar but lacks the amino group.
Meso-2,3-dimethylbutanedioic acid: Another isomer with different stereochemistry.
Racemic-2,3-dimethylbutanedioic acid: A racemic mixture of the compound.
Uniqueness
3-Amino-2,2-dimethylbutanedioic acid is unique due to the presence of both an amino group and two methyl groups on the butanedioic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
469-41-0 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-amino-2,2-dimethylbutanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-6(2,5(10)11)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
NWZACHOBRMGGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13330777.png)

![3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate](/img/structure/B13330796.png)


![Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13330813.png)

![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride](/img/structure/B13330818.png)

![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)

![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)


